5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Overview
Description
5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzisoxazole core, a pyrazole moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method allows for the formation of the pyrazole ring, which is then further functionalized to introduce the benzisoxazole and tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as palladium or copper, can facilitate the coupling reactions necessary for the synthesis . Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and catalysts like palladium or copper . The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for use in the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate
- Indole derivatives
- 3(5)-Substituted pyrazoles
Uniqueness
5-(TERT-BUTYL)-N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is unique due to its combination of a benzisoxazole core, a pyrazole moiety, and a tert-butyl group. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
5-tert-butyl-N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c1-5-23-14(13(19)9-21-23)10-20-17(24)16-12-8-11(18(2,3)4)6-7-15(12)25-22-16/h9,11H,5-8,10H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFLALCSQRHYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CNC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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